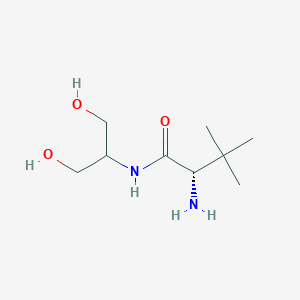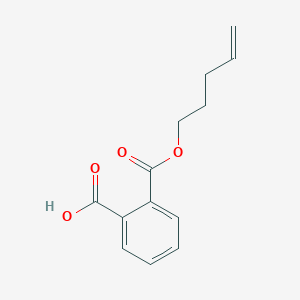
Monopent-4-enyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopent-4-enyl phthalate is a chemical compound with the molecular formula C16H22O4Si. It is a derivative of phthalic acid, specifically a phthalate ester, which is commonly used in various industrial applications. Phthalates are known for their role as plasticizers, which are additives that increase the flexibility, transparency, durability, and longevity of plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monopent-4-enyl phthalate can be synthesized through the esterification of phthalic anhydride with pent-4-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic anhydride and pent-4-en-1-ol into a reactor, along with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity of the product. The resulting ester is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Monopent-4-enyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Monopent-4-enyl phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
Monopent-4-enyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological processes. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Benzyl butyl phthalate (BBP)
Uniqueness
Monopent-4-enyl phthalate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to other phthalates, it may exhibit different reactivity and interactions with biological systems, making it a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15) |
InChI-Schlüssel |
HYCQCFCIEMXEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)

![tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate](/img/structure/B13904892.png)
![8-(Trifluoromethyl)pyrido[2,3-f]quinazoline](/img/structure/B13904898.png)
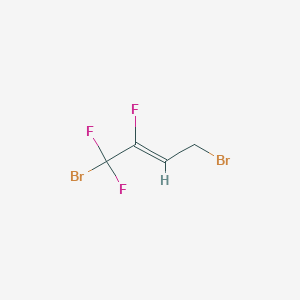
![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
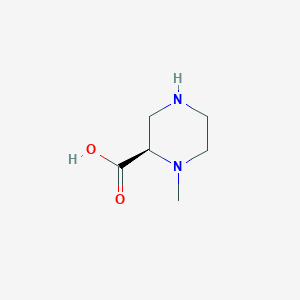
![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)
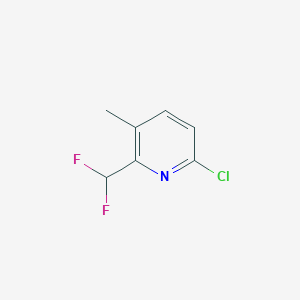
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)
![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)

